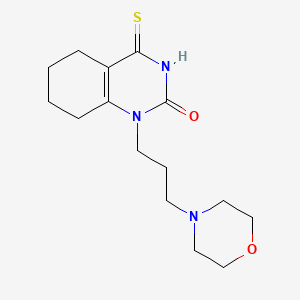

1-(3-morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

1-(3-morpholin-4-ylpropyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c19-15-16-14(21)12-4-1-2-5-13(12)18(15)7-3-6-17-8-10-20-11-9-17/h1-11H2,(H,16,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVUZGMEFWLCNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)NC(=O)N2CCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a compound of interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinopropyl group linked to a quinazoline derivative with thioxo functionalities. Its molecular formula is , and it possesses a molecular weight of approximately 418.56 g/mol. The presence of the thioxo group is believed to enhance its biological interactions.

Research indicates that this compound may act through several mechanisms:

- Enzyme Inhibition : It has been identified as a potential inhibitor of flavin-containing monooxygenase 3 (FMO3), which is involved in pain perception pathways. This inhibition suggests a role in pain management and anti-inflammatory effects .

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments .

Efficacy in Cell Lines

A series of experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | CC50 (μM) |

|---|---|

| A549 | 20.3 ± 3.7 |

| MCF7 | 31.3 ± 6.7 |

| HCT116 | 9.8 ± 1.6 |

| PC3 | 12.5 ± 2.1 |

The CC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed significant cytotoxicity against HCT116 cells, suggesting its potential as an anticancer agent .

Case Study 1: Pain Modulation

In a study investigating pain pathways, the compound was administered in animal models to assess its analgesic properties. Results demonstrated a statistically significant reduction in pain responses compared to control groups, supporting its role as a modulator in pain perception .

Case Study 2: Antioxidant Effects

A separate study focused on the antioxidant capacity of the compound using various assays (e.g., DPPH radical scavenging). The results indicated that it significantly reduced oxidative stress markers in vitro, highlighting its potential for neuroprotective applications .

Comparative Analysis with Similar Compounds

The structural similarities with other quinazoline derivatives were analyzed to understand its unique biological profile. Table 2 compares key structural features and biological activities with related compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound A | Morpholine group | Lacks thioxo group |

| Compound B | Benzimidazole core | Different nitrogen heterocycles |

| Compound C | Hydroxy group | Simpler structure |

This comparison illustrates how the unique thioxo and morpholine functionalities may confer distinct biological activities not present in its analogs .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the hexahydroquinazolinone core. Key examples include:

- Morpholinopropyl vs. Phenyl/Methoxy Groups: The morpholinopropyl group introduces tertiary amine functionality, improving solubility in aqueous media compared to hydrophobic phenyl or methoxy substituents .

- Thioxo vs.

Physicochemical Properties and Commercial Availability

Elemental analysis and commercial data highlight key differences:

The simpler thioxo analog is commercially available at high purity but lacks the morpholinopropyl group, reducing its utility in targeted drug delivery .

Research Implications and Gaps

- Biological Activity: No direct evidence is provided for the target compound’s bioactivity.

Q & A

What are the optimal synthetic routes for 1-(3-morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one?

Level: Basic (Synthesis)

Methodological Answer:

Synthesis typically involves multi-step heterocyclic condensation. For example, analogous quinazolinone derivatives are synthesized via:

Cyclocondensation : Reacting substituted amines or carbonyl precursors (e.g., thioureas or isocyanates) with cyclic ketones or aldehydes under anhydrous conditions (THF or DCM solvents, 273–278 K) .

Functionalization : Introducing morpholinopropyl groups via nucleophilic substitution or alkylation. For instance, coupling morpholine derivatives with propyl linkers using catalysts like DCC/DMAP .

Purification : Recrystallization from mixed solvents (e.g., CH₂Cl₂/CH₃OH) yields high-purity crystals. Yield optimization requires precise stoichiometry and temperature control .

How can spectroscopic and crystallographic techniques characterize this compound’s structure?

Level: Basic (Characterization)

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiocarbonyl at δ ~200 ppm for ¹³C, morpholine protons at δ ~3.5–4.0 ppm) .

- X-ray Diffraction : Determines intramolecular hydrogen bonding (e.g., N–H⋯O/S interactions) and dihedral angles between aromatic/morpholine moieties. For example, fluoro-substituted quinazolines show ~7.9° dihedral angles between benzene and pyrimidinone rings .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

What role does the thiocarbonyl (C=S) group play in modulating bioactivity?

Level: Advanced (Structure-Activity Relationship)

Methodological Answer:

The thiocarbonyl group is critical for:

- Electron-Withdrawing Effects : Enhances electrophilicity at adjacent carbons, facilitating interactions with nucleophilic enzyme residues (e.g., cysteine thiols in proteases) .

- Hydrogen Bonding : Acts as a hydrogen-bond acceptor, stabilizing ligand-receptor complexes. In GAA activators, thiocarbonyl analogues showed 2–3× higher potency than carbonyl counterparts .

- Validation : Replace C=S with C=O or CH₂ groups in analogues to assess activity loss via enzyme assays (e.g., β-glucocerebrosidase inhibition) .

How do modifications to the hexahydroquinazolinone core influence pharmacological activity?

Level: Advanced (Pharmacology/Chemistry)

Methodological Answer:

Key modifications and their effects:

- Aromaticity Introduction : Adding double bonds to the hexahydro ring reduces conformational flexibility, potentially improving target selectivity but increasing metabolic instability .

- Substituent Positioning : Morpholinopropyl at N1 enhances solubility (via tertiary amine) and blood-brain barrier penetration. Trifluoromethoxy groups at C2 increase lipophilicity and CNS activity .

- Data Contradiction : Some analogues with bulkier substituents show reduced activity despite computational predictions, highlighting the need for empirical validation .

What computational strategies predict this compound’s electronic properties and reactivity?

Level: Advanced (Computational Chemistry)

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox potential. Becke’s gradient-corrected functional (e.g., B88) accurately models exchange-energy asymptotes for sulfur-containing heterocycles .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with β-glucocerebrosidase) using AMBER or CHARMM force fields. Focus on thiocarbonyl interactions with catalytic residues .

- ADMET Prediction : Tools like SwissADME estimate logP (target <5), BBB permeability, and CYP450 inhibition risks .

How can researchers resolve contradictions in biological activity data across analogues?

Level: Advanced (Data Analysis)

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., fluorescence-based enzyme activity) to control for batch variability .

- Crystallographic Overlays : Compare ligand binding modes in X-ray structures to identify steric clashes or suboptimal hydrogen bonding in low-activity analogues .

- Meta-Analysis : Aggregate data from structurally related compounds (e.g., 2-thioxo-hexahydropyrimido[4,5-d]pyrimidinones) to identify conserved pharmacophores .

What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Level: Advanced (Pharmacology)

Methodological Answer:

- Neurodegenerative Diseases : Use Gaucher disease murine models (e.g., Gba1 point mutations) to assess β-glucocerebrosidase activation and substrate reduction .

- Dosing Regimens : Administer orally (10–50 mg/kg/day) with pharmacokinetic sampling to measure Tmax, Cmax, and half-life. Monitor liver enzymes for toxicity .

- Behavioral Assays : For CNS targets, employ Morris water maze or rotarod tests to correlate target engagement with functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.